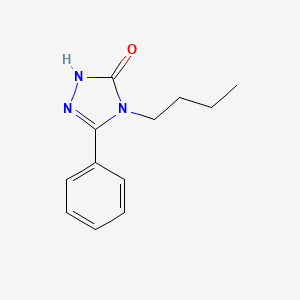![molecular formula C7H4BrIN2 B1290995 5-Brom-3-iod-1H-pyrrolo[2,3-b]pyridin CAS No. 757978-18-0](/img/structure/B1290995.png)
5-Brom-3-iod-1H-pyrrolo[2,3-b]pyridin
Übersicht
Beschreibung
The compound of interest, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound that contains bromine and iodine substituents on a pyrrolopyridine skeleton. This structure is significant in medicinal chemistry and organic synthesis due to its potential as an intermediate in the construction of more complex molecules .
Synthesis Analysis
The synthesis of related bromo-iodo pyridine derivatives has been reported using various methods. For instance, a novel intermediate, 5-bromo-2-iodopyrimidine, was synthesized and utilized in palladium-catalysed cross-coupling reactions to produce substituted pyrimidine compounds . Another approach involved the synthesis of 3-arylthieno[2,3-b]pyridines from 2-bromopyridines using an iodine-mediated cyclization . Additionally, the Fischer indole cyclization in polyphosphoric acid has been employed to synthesize 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks with various substituents . These methods highlight the versatility of bromo-iodo pyridine derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using techniques such as single-crystal X-ray diffraction. For example, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated, revealing intermolecular hydrogen bonding and π-π interactions within the crystal packing . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Bromo-iodo pyridine derivatives are versatile intermediates in various chemical reactions. The halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been used to synthesize pentasubstituted pyridines, demonstrating the compound's utility in introducing multiple substituents onto the pyridine ring . Moreover, carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, which are further characterized by spectroscopic techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-iodo pyridine derivatives have been studied using spectroscopic methods and density functional theory (DFT). For instance, 5-Bromo-2-(trifluoromethyl)pyridine was characterized by FT-IR and NMR spectroscopies, and its structure and properties were analyzed using DFT, revealing insights into its vibrational frequencies, chemical shifts, and non-linear optical properties . Similarly, the synthesis and characterization of new 6-bromo-imidazo[4,5-b]pyridine derivatives provided information on their potential as tyrosyl-tRNA synthetase inhibitors, with molecular docking studies indicating their binding affinities .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Protein-Kinase-Hemmung
5-Brom-3-iod-1H-pyrrolo[2,3-b]pyridin dient als synthetisches Zwischenprodukt bei der Entwicklung von Azaindol-basierten Protein-Kinase-Inhibitoren . Diese Inhibitoren sind entscheidend für zielgerichtete Krebstherapien, da sie in die Signalwege eingreifen können, die das Tumorwachstum und die Proliferation fördern.
Chemische Biologie: Untersuchung der Zellmigration und -invasion
Forscher haben this compound verwendet, um die Migrations- und Invasionsfähigkeit von Krebszellen zu untersuchen . Das Verständnis dieser Prozesse ist entscheidend für die Entwicklung von Behandlungen, die die Metastasierung von Krebs verhindern.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302 + P352 (IF ON SKIN: Wash with plenty of soap and water) .
Wirkmechanismus
Target of Action
Similar compounds have been identified as potent inhibitors of the fibroblast growth factor receptor (fgfr) kinase. FGFR-mediated signaling pathways are crucial in various biological processes, including tissue development, angiogenesis, and tissue regeneration.
Mode of Action
It’s suggested that the 5-position of 1h-pyrrolo[2,3-b]pyridine is close to a certain residue (g485), and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1h-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with g485 to improve the activity .
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it has been reported to act as an inhibitor of certain kinases, thereby modulating signal transduction pathways. The compound’s interaction with enzymes such as kinases involves binding to the active site, leading to inhibition of enzyme activity and subsequent downstream effects on cellular signaling .
Cellular Effects
The effects of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Additionally, it has been observed to induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target enzymes, leading to inhibition or activation of enzyme activity. For example, its interaction with kinases results in the inhibition of phosphorylation events, thereby disrupting signal transduction pathways . Furthermore, it can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound has been observed to exert minimal toxic effects while effectively inhibiting tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have also been observed, where a certain dosage is required to achieve significant biological activity .
Metabolic Pathways
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as oxidation and conjugation, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall pharmacokinetic profile .
Eigenschaften
IUPAC Name |
5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPGJYARDOQGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640102 | |
| Record name | 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
757978-18-0 | |
| Record name | 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


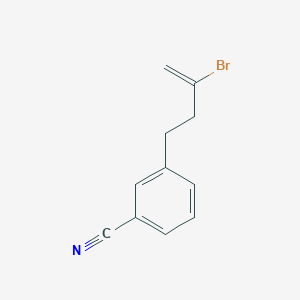
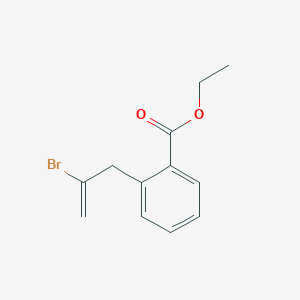
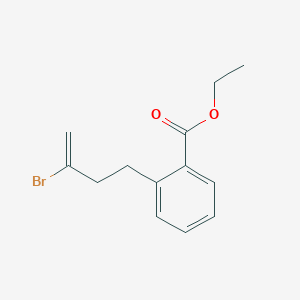
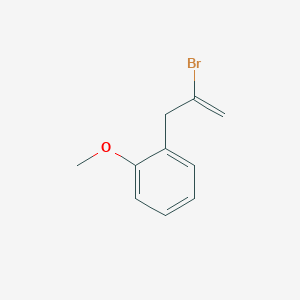
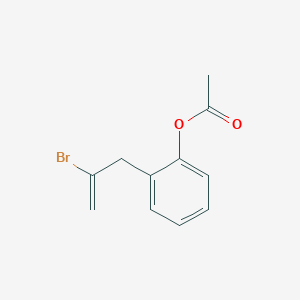
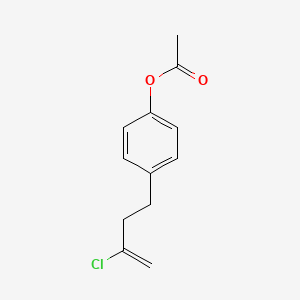
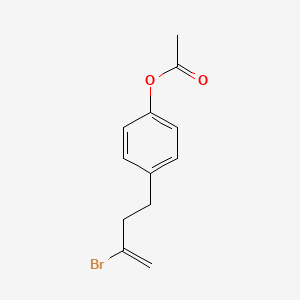
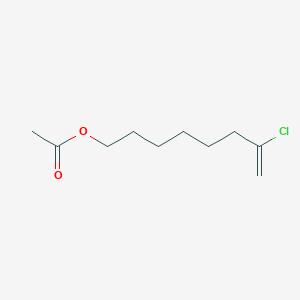
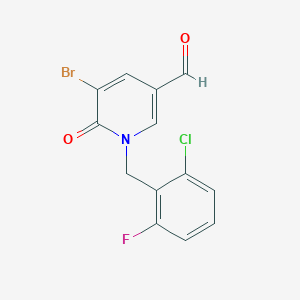
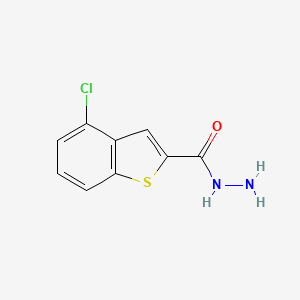
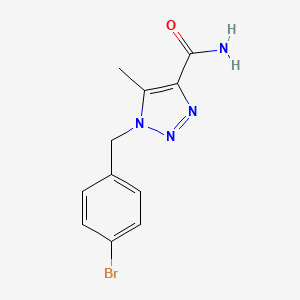
![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)
